8-Oxabicyclo[3.2.1]octan-6-amine
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Overview
Description
8-Oxabicyclo[321]octan-6-amine is a bicyclic organic compound characterized by a unique structure that includes an oxygen atom within the bicyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxabicyclo[3.2.1]octan-6-amine can be achieved through several methods. One notable method involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers. This reaction is promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and zinc bromide (ZnBr2), allowing for the efficient construction of 8-oxabicyclo[3.2.1]octanes with a wide substrate scope .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
8-Oxabicyclo[3.2.1]octan-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as hydrogen gas in the presence of a catalyst. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxygenated derivatives, while substitution reactions can produce a variety of amine derivatives.
Scientific Research Applications
8-Oxabicyclo[3.2.1]octan-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Oxabicyclo[3.2.1]octan-6-amine involves its interaction with molecular targets through its amine group and bicyclic structure. These interactions can affect various biological pathways, making the compound a potential candidate for therapeutic applications. detailed studies on its specific molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound is structurally similar but contains a nitrogen atom instead of an oxygen atom in the bicyclic ring.
11-Oxatricyclo[5.3.1.0]undecane: Another related compound that can be synthesized from glycals through a gold(I)-catalyzed tandem reaction.
Uniqueness
8-Oxabicyclo[3.2.1]octan-6-amine is unique due to the presence of an oxygen atom in its bicyclic structure, which imparts different chemical properties compared to its nitrogen-containing analogs. This uniqueness makes it valuable for specific applications in organic synthesis and potential therapeutic uses.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
8-oxabicyclo[3.2.1]octan-6-amine |
InChI |
InChI=1S/C7H13NO/c8-6-4-5-2-1-3-7(6)9-5/h5-7H,1-4,8H2 |
InChI Key |
BLVCIOGTIHMNNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C(C1)O2)N |
Origin of Product |
United States |
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